1,3,5-Trichloro-2-nitrosobenzene can be classified as follows:
The synthesis of 1,3,5-Trichloro-2-nitrosobenzene typically involves the nitration of chlorinated benzene derivatives followed by a nitrosation reaction. Here are the main steps involved in its synthesis:
1,3,5-Trichloro-2-nitrosobenzene has a complex molecular structure characterized by:
1,3,5-Trichloro-2-nitrosobenzene can undergo several chemical reactions:
The mechanism of action for 1,3,5-Trichloro-2-nitrosobenzene primarily involves its reactivity as a nitroso compound. The nitroso group can act as an electrophile in various reactions, leading to:
Studies indicate that compounds with similar structures often exhibit significant biological activity due to their ability to form reactive intermediates that can interact with cellular components.
1,3,5-Trichloro-2-nitrosobenzene possesses several notable physical and chemical properties:
The presence of multiple chlorine atoms increases the compound's density and alters its reactivity compared to non-chlorinated analogs.
1,3,5-Trichloro-2-nitrosobenzene has several scientific applications:
1,3,5-Trichloro-2-nitrosobenzene is defined by the molecular formula C₆H₂Cl₃NO, with a molecular weight of 208.45 g/mol. Its systematic IUPAC name is 1,3,5-trichloro-2-nitrosobenzene, unambiguously indicating the positions of three chlorine atoms at the 1, 3, and 5 positions of the benzene ring, and a nitroso (–NO) group at position 2. Canonical representations include:
C1=C(C=C(C(=C1Cl)N=O)Cl)Cl [5] InChI=1S/C6H2Cl3NO/c7-3-1-4(8)6(10-11)5(9)2-3/h1-2H [5] ASVJEKOYAPBKKG-UHFFFAOYSA-N [5] These representations encode the connectivity and stereochemical features, confirming a trisubstituted benzene with meta chlorine symmetry and an ortho-positioned nitroso group relative to chlorines. The compound is structurally distinct from its nitro analog (C₆H₂Cl₃NO₂), which contains a nitro (–NO₂) group instead of nitroso (–NO) [1] [5].
The electronic structure is governed by synergistic interactions between chlorine substituents and the nitroso group. Key crystallographic features derived from single-crystal X-ray diffraction include:
| Parameter | Value | |
|---|---|---|
| a | 8.161(4) Å | |
| b | 12.192(6) Å | |
| c | 8.903(4) Å | |
| β | 110.664(10)° | |
| Volume | 828.8(7) ų | [3] [9] |
The nitroso group exhibits an 81.93° dihedral angle relative to the benzene plane, reflecting significant out-of-plane rotation due to steric repulsion with adjacent chlorine atoms. This distortion alters electron distribution:
Hydrogen bonding is absent, but dipole-dipole interactions and Cl···O contacts (3.0–3.5 Å) stabilize the crystal lattice. The asymmetric unit comprises half a molecule due to crystallographic symmetry, with atomic coordinates refined to R = 0.0513 [9].
The nitro analog (C₆H₂Cl₃NO₂, CAS 18708-70-8) diverges electronically and structurally:
| Feature | 1,3,5-Trichloro-2-nitrosobenzene | 1,3,5-Trichloro-2-nitrobenzene | |
|---|---|---|---|
| Bond Character | C–N partial double bond (N=O) | C–N single bond (O=N=O) | |
| Dihedral Angle | 81.93° | 76.04°–86.15°* | |
| Molecular Weight | 208.45 g/mol | 226.44 g/mol | |
| Melting Point | Not reported | 70–72 °C | [2] [5] [8] |
*Dihedral angles in 1,3,5-trichloro-2,4-dinitrobenzene (TCDNB) show variability due to steric strain from multiple nitro groups [9].
These differences highlight how replacing oxygen with a lone pair in the nitroso group (–NO vs –NO₂) fundamentally alters electronic distribution and solid-state packing.
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 2647-50-9
CAS No.: 22108-99-2
CAS No.: 20184-94-5